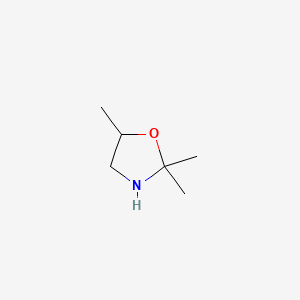

2,2,5-Trimethyloxazolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,5-Trimethyloxazolidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,2,5-Trimethyloxazolidine serves as a crucial building block in the synthesis of more complex molecules. Its oxazolidine ring structure allows for the formation of various derivatives that can be utilized in further chemical reactions. For instance, it can participate in cyclization reactions and serve as a precursor for the synthesis of biologically active compounds.

Synthesis of Novel Compounds

Recent studies have demonstrated the effectiveness of this compound in synthesizing novel thiazoline and thiazole derivatives. These compounds have shown potential as agonists for proliferator-activated receptors (PPARs), which are important targets in drug development for metabolic diseases .

Biological Applications

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant biological activities. For example, compounds synthesized from this oxazolidine have been evaluated for their anti-obesity effects and PPARδ agonist activity. The enantioselective synthesis of these compounds has yielded high-potency results in preliminary pharmacological studies .

Anticancer Activity

The compound has also been explored for its anticancer properties. A series of substituted derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies indicate that modifications to the oxazolidine structure can enhance biological activity against various cancer cell lines .

Agricultural Applications

Herbicide Safeners

In agricultural research, this compound has been studied as a potential herbicide safener. It binds to specific proteins in plants, enhancing their tolerance to herbicides while minimizing damage to crops. This application is particularly relevant in developing sustainable agricultural practices .

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to undergo various transformations makes it an attractive candidate for developing new materials with specific functionalities .

| Compound Name | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|

| Compound A | PPARδ Agonist | 6.2 | |

| Compound B | Anticancer | - | |

| Compound C | Herbicide Safener | - |

Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Isopropyl alcohol with L-cysteine | 91 | |

| Enantioselective Synthesis | Using l-threonine as starting material | 3.6 |

Case Studies

Case Study 1: Development of PPARδ Agonists

In a study focused on developing safer anti-obesity drugs, researchers synthesized a novel scaffold based on the structure of this compound. The resulting compound exhibited potent activity against PPARδ receptors with an EC50 value of 6.2 nM, indicating its potential as a therapeutic agent .

Case Study 2: Herbicide Safener Research

Research conducted on maize seedlings demonstrated that the R-isomer of a derivative from this compound significantly increased glutathione S-transferase activity when combined with chlorsulfuron. This finding supports its role as an effective herbicide safener that enhances crop resilience against herbicide application .

化学反应分析

Ring-Opening Reactions

The oxazolidine ring undergoes hydrolysis under acidic or basic conditions to yield amino alcohol derivatives. For example:

-

Acidic Hydrolysis : Protonation of the nitrogen weakens the C–O bond, leading to ring cleavage. This reaction produces a secondary amine and a carbonyl compound.

-

Basic Hydrolysis : Deprotonation initiates nucleophilic attack on the electrophilic carbon, resulting in ring opening and formation of an amino alcohol .

Example Reaction Pathway :

This compoundH3O+2-Amino-2-methylpentanol+Formaldehyde

Cyclization Reactions

Oxazolidines serve as precursors for heterocyclic compounds. In the synthesis of thiazoline derivatives, this compound reacts with thioamide groups under fluorinating agents like DAST (diethylaminosulfur trifluoride) or Burgess reagent:

Key Steps :

-

Thioamide Formation : Introduction of a thioamide group via reaction with 2-(4-(trifluoromethyl)phenylcarbonothioyl)isoindoline-1,3-dione .

-

Thiazoline Cyclization : DAST-mediated cyclization at −78°C yields a thiazoline ring with high enantioselectivity .

Conditions :

| Reagent | Temperature | Yield | Time |

|---|---|---|---|

| DAST | −78°C | 79% | 2 h |

| Burgess reagent | 0°C | 64% | 24 h |

Oxidation and Functionalization

The tertiary amine in this compound can be oxidized to form nitroxyl radicals or functionalized via alkylation:

属性

CAS 编号 |

52837-54-4 |

|---|---|

分子式 |

C6H13NO |

分子量 |

115.17 g/mol |

IUPAC 名称 |

2,2,5-trimethyl-1,3-oxazolidine |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-6(2,3)8-5/h5,7H,4H2,1-3H3 |

InChI 键 |

XMPCGZCCOXWBKR-UHFFFAOYSA-N |

规范 SMILES |

CC1CNC(O1)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。